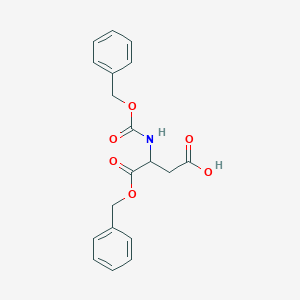

![molecular formula C15H10O5 B12442356 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)

3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfuretin is a natural flavonoid compound isolated from various plant species, including Rhus verniciflua, Toxicodendron vernicifluum, Dahlia, Bidens tripartite, and Dipterx lacunifera . It is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .

準備方法

Synthetic Routes and Reaction Conditions

Sulfuretin can be synthesized through acid-catalyzed cross-aldol condensation. In this method, hydrochloric acid is added dropwise to a solution of the appropriate 3-coumaranone derivative in methanol or ethanol. After complete dissolution, the appropriate benzaldehyde derivative is added dropwise .

Industrial Production Methods

While specific industrial production methods for sulfuretin are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as Rhus verniciflua, using solvent extraction techniques followed by purification processes like medium-pressure liquid chromatography .

化学反応の分析

Types of Reactions

Sulfuretin undergoes various chemical reactions, including:

Reduction: It exhibits hydroperoxyl radical scavenging activity, which involves reduction reactions.

Substitution: Sulfuretin can undergo glucosylation, yielding multiple glycosylated products.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Enzymatic reactions using glucosyltransferases are common for glucosylation.

Major Products Formed

Oxidation: The major products include oxidized derivatives of sulfuretin.

Reduction: Reduced forms of sulfuretin with altered antioxidant properties.

Substitution: Glycosylated derivatives, including monoglucosides, diglucosides, and triglucosides.

科学的研究の応用

Sulfuretin has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and potential as a radical scavenger.

Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, diabetes, and inflammation

Industry: Sulfuretin is used in the development of anti-inflammatory and antioxidant agents.

作用機序

Sulfuretin exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress.

Anti-inflammatory Activity: Sulfuretin inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing inflammation.

Cytoprotective Effects: It induces mitophagy and restores impaired autophagic flux, protecting cells from apoptosis.

類似化合物との比較

Similar Compounds

Resveratrol: Another natural antioxidant with similar radical scavenging activity.

Ascorbic Acid: Known for its antioxidant properties, similar to sulfuretin.

Trolox: A vitamin E analog with comparable antioxidant activity.

Uniqueness of Sulfuretin

Sulfuretin is unique due to its potent antioxidant and anti-inflammatory properties, as well as its ability to induce mitophagy and protect cells from apoptosis. Its effectiveness in various biological and medical applications sets it apart from other similar compounds .

特性

IUPAC Name |

2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNXWPVNPFAADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871603 |

Source

|

| Record name | 2-[(3,4-Dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

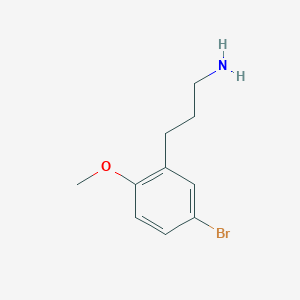

![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)

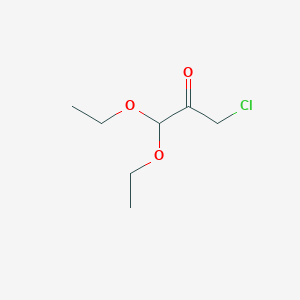

![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)

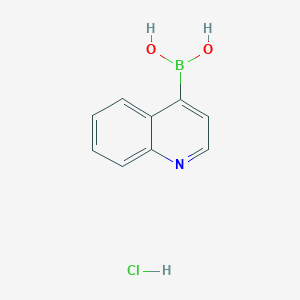

![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)

![tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B12442302.png)

![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)

![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)

![1-Boc-3-([(4-methyl-piperazin-1-ylpropyl)-amino]-methyl)-pyrrolidine](/img/structure/B12442335.png)